3-Hidroxi-1,8-naftalenoanhídrido

Descripción general

Descripción

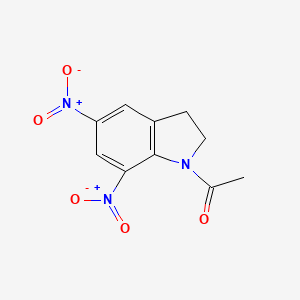

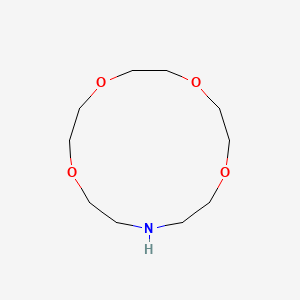

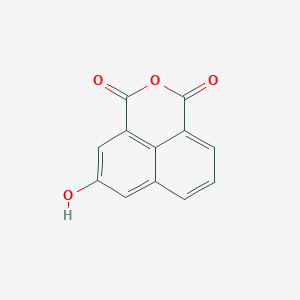

3-Hydroxy-1,8-naphthalic anhydride, also known as 3-hydroxy-1,8-naphthalenedicarboxylic anhydride or 3-hydroxynaphthalic anhydride, is an organic compound with the molecular formula C12H6O4 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

3-Hydroxy-4-chloro-1,8-naphthalic anhydride, a derivative of 3-Hydroxy-1,8-naphthalic anhydride, has been synthesized with 1,8-naphthalic anhydride as the starting material under microwave irradiation conditions . The synthesis process has been optimized to achieve good reproducibility and high yield .

Molecular Structure Analysis

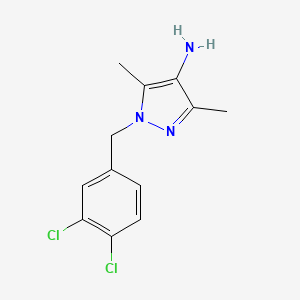

The molecular structure of 3-Hydroxy-1,8-naphthalic anhydride consists of 12 carbon atoms, 6 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 214.174 Da .

Chemical Reactions Analysis

3-Hydroxy-4-chloro-1,8-naphthalic anhydride, a derivative of 3-Hydroxy-1,8-naphthalic anhydride, emits intensive blue fluorescence when radiated by ultraviolet light at 249 nm . This property suggests that it could be a potential material for many blue fluorescent organic materials .

Physical And Chemical Properties Analysis

3-Hydroxy-1,8-naphthalic anhydride has a density of 1.6±0.1 g/cm3, a boiling point of 509.4±33.0 °C at 760 mmHg, and a flash point of 210.8±18.9 °C . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .

Aplicaciones Científicas De Investigación

Diodos orgánicos emisores de luz (OLED)

Los derivados de 1,8-naftalimida, que se pueden preparar a partir de 3-Hidroxi-1,8-naftalenoanhídrido, se han utilizado como materiales emisivos en Diodos orgánicos emisores de luz (OLED) . Muestran características excepcionales como construcción sin mercurio, ángulo de visión amplio, calidad de color superior y flexibilidad cautivadora . Se utilizan en dispositivos de visualización digital, incluidas pantallas de televisión, pantallas de computadora planas de gran tamaño, fuentes de luz superficial y también en dispositivos portátiles como asistentes digitales personales, teléfonos móviles y consolas de juegos portátiles .

Moléculas fluorescentes

Las 1,8-naftalimidas (NI), que se pueden sintetizar a partir de this compound, se han utilizado ampliamente como moléculas fluorescentes en los campos biológico, químico y médico . Muestran alta estabilidad y diversas propiedades de fluorescencia en diferentes condiciones .

Agentes anticancerígenos

Los derivados de NI funcionalizados han atraído mucha atención debido a su capacidad de unión al ADN y a la presentación de actividades anticancerígenas junto con una alta estabilidad en condiciones fisiológicas .

Reactivos de etiquetado o imagen

Las especies fluorescentes, incluidas las NI, han mostrado amplias aplicaciones en los campos médico y biológico como reactivos de etiquetado o imagen debido a sus propiedades químicas y ópticas únicas .

Quimiosensores fluorescentes

Las NI y sus derivados se han utilizado ampliamente para diseñar quimiosensores fluorescentes para la detección de diversas moléculas en función del cambio de la vida útil de la fluorescencia, la intensidad de la fluorescencia de mejora o extinción y el desplazamiento de la longitud de onda de emisión después de unirse a la molécula diana .

Blanqueadores ópticos

El 1,8-naftalenoanhídrido es un precursor de una gran familia de naftalimidas, que se utilizan como blanqueadores ópticos .

Colectores de energía solar

Las NI y sus derivados se han utilizado como colectores de energía solar .

Reactivos para la imagen celular

Se ha observado un gran desplazamiento de Stock, alta fotoestabilidad y una fuerte emisión fluorescente en muchas NI y sus derivados, lo que impulsa el uso de las NI como reactivos para la imagen celular .

Mecanismo De Acción

Target of Action

It’s known that 1,8-naphthalimide derivatives, a related class of compounds, have been widely used as fluorescent molecules in biological, chemical, and medical fields . They have been intensively investigated for their biomedical applications, including anticancer research, due to their binding capability to DNA .

Mode of Action

It’s known that 1,8-naphthalimide derivatives exhibit various fluorescence properties under different conditions . They show high stability and can emit fluorescence in a range of wavelengths, which can be notably interfered with by autofluorescence in living cells .

Biochemical Pathways

1,8-naphthalimide derivatives have been used to design fluorescent chemosensors for detection of various molecules based on the change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .

Pharmacokinetics

It’s known that 1,8-naphthalimide derivatives typically display low solubility in aqueous media, which is a major limitation .

Result of Action

It’s known that 1,8-naphthalimide derivatives have been used as labeling reagents, solar energy collectors, fluorescent dyes, and reagents for cellular imaging .

Action Environment

The action, efficacy, and stability of 3-Hydroxy-1,8-naphthalic anhydride can be influenced by various environmental factors. For instance, 1,8-Naphthalimide derivatives show high stability and various fluorescence properties under different conditions .

Safety and Hazards

Direcciones Futuras

1,8-naphthalimide derivatives, which are related to 3-Hydroxy-1,8-naphthalic anhydride, have immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting . The future prospects could be explored to improve the research in the highly promising field of OLEDs .

Propiedades

IUPAC Name |

7-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O4/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVNZFAMXGMPOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344653 | |

| Record name | 3-Hydroxy-1,8-naphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23204-36-6 | |

| Record name | 3-Hydroxy-1,8-naphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-1,8-naphthalic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)

![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)